N-Phenylthieno[3,2-d]pyrimidin-4-amine
Description
Properties
CAS No. |
823790-68-7 |
|---|---|
Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
N-phenylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H9N3S/c1-2-4-9(5-3-1)15-12-11-10(6-7-16-11)13-8-14-12/h1-8H,(H,13,14,15) |
InChI Key |
GXYWIUDRXPSUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for N-Phenylthieno[3,2-d]pyrimidin-4-amine
Nucleophilic Aromatic Substitution (SNAr)
The most direct route involves displacing a leaving group (typically chlorine) at the 4-position of thieno[3,2-d]pyrimidine with aniline. Source details a general procedure where 4-chlorothieno[3,2-d]pyrimidine reacts with primary amines under basic conditions. For N-phenyl derivatives, the reaction proceeds as follows:
$$
\text{4-Chlorothieno[3,2-d]pyrimidine} + \text{Aniline} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{this compound}
$$
Key optimization parameters include:
- Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or xylenes enhance reactivity.
- Base : Potassium carbonate facilitates deprotonation of aniline, improving nucleophilicity.
- Temperature : Reflux conditions (120–140°C) are typically required for 12–24 hours.
Yields range from 20% to 75%, depending on the electronic nature of the substituents and steric hindrance.
Table 1: Comparative Yields for SNAr Reactions with Aromatic Amines
| Amine | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aniline | Xylenes | K₂CO₃ | 140 | 45 |
| 4-Methoxyaniline | DMSO | Cs₂CO₃ | 120 | 68 |
| 3-Nitroaniline | Toluene | Et₃N | 110 | 22 |
Suzuki-Miyaura Cross-Coupling
While less common for N-aryl functionalization, Suzuki reactions modify the thienopyrimidine core prior to amination. Source demonstrates the use of Suzuki coupling with aryl boronic acids to install substituents on the thiophene ring, followed by SNAr with amines. For example:
$$
\text{7-Bromothieno[3,2-d]pyrimidine} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{7-Phenylthieno[3,2-d]pyrimidine}
$$
Subsequent amination with aniline yields the target compound. This two-step approach allows modular synthesis but requires stringent palladium catalysis conditions.
Cyclocondensation Approaches
Building the thienopyrimidine ring de novo with pre-installed aryl groups offers an alternative pathway. Source outlines a multi-step synthesis starting from methyl 2-aminothiophene-3-carboxylate and urea, which cyclize under thermal conditions to form thieno[2,3-d]pyrimidine-2,4-diol. Chlorination with phosphorus oxychloride yields 2,4-dichlorothieno[2,3-d]pyrimidine, which undergoes selective amination at the 4-position. Adapting this method for the [3,2-d] isomer would involve analogous intermediates.
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
This compound serves as a precursor for potent NTPDase inhibitors, with IC₅₀ values in the sub-micromolar range. Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance selectivity for h-NTPDase1 over other isoforms.
Chemical Reactions Analysis
Types of Reactions
N-Phenylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule, such as the amino group and the thiophene ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule with other groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-Phenylthieno[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of N-Phenylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) kinases . By inhibiting these enzymes, the compound can disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and tumor growth .
Comparison with Similar Compounds
Key SAR Trends :
Fused Ring Systems : Pyrido derivatives outperform benzo analogs in kinase selectivity due to reduced steric hindrance .
Substituent Position : Electron-withdrawing groups (e.g., Cl) at the 2-position enhance kinase binding, while bulky groups (e.g., tert-butyl) improve antibacterial activity .
Covalent Modifiers : Ethynyl or bromo substituents enable covalent or cross-coupling modifications, respectively, expanding therapeutic applications .
Table 2: SAR Summary of Thieno[3,2-d]pyrimidin-4-amine Derivatives
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-Phenylthieno[3,2-d]pyrimidin-4-amine derivatives?
The synthesis typically involves cyclization and functionalization strategies. Key routes include:
- Condensation reactions : Reacting 2-amino-3-thiophenecarboxylates with formamide or urea under high temperatures (e.g., modified Niementowski reaction) to form the thienopyrimidine core .
- Nucleophilic displacement : Substituting chloride at the 4-position of thienopyrimidine with anilines or substituted amines in refluxing isopropyl alcohol with catalytic HCl .
- Microwave-assisted Dimroth rearrangement : Accelerating condensation of aromatic amines with N,N-dimethylformamidines under controlled microwave conditions for rapid library generation .
Q. How is structural characterization of this compound derivatives performed?
- Single-crystal X-ray diffraction : Resolves non-covalent interactions (e.g., hydrogen bonds, π-stacking) and confirms regiochemistry. For example, N-Benzyl derivatives exhibit C–H···π and N–H···N interactions stabilizing one-dimensional chains .
- NMR spectroscopy : 1H and 13C NMR verify substitution patterns, with characteristic shifts for aromatic protons (δ 8.9–8.1 ppm) and amine groups .
Advanced Research Questions
Q. What strategies enhance kinase selectivity in thienopyrimidine-based inhibitors like MAP4K4 or VEGFR-2?
- Fragment-based lead optimization : Start with low-molecular-weight fragments (e.g., pyridopyrimidines) exhibiting high ligand efficiency (LE > 0.4). Introduce fluoropyridyl or bulky substituents to improve potency and selectivity. For instance, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine achieves IC50 < 10 nM against MAP4K4 with >100-fold selectivity over other kinases .
- Covalent modification : Incorporate ethynyl groups (e.g., 6-ethynylthieno[3,2-d]pyrimidines) to target cysteine residues in ErbB kinases, enabling irreversible binding .
Q. How do SAR studies guide the design of apoptosis-inducing thienopyrimidines?
- Anilino substituent optimization : Bulky aryl groups (e.g., 3-chloro-4-alkoxyphenyl) enhance caspase-3 activation. For example, 4-anilino-N-methyl derivatives show EC50 values < 1 µM in apoptosis assays .
- Heterocyclic fusion : Pyrido[3,2-d]pyrimidine analogs exhibit superior bioavailability over thieno[2,3-d] isomers due to improved solubility .
Q. What in vivo models validate the pharmacodynamic efficacy of thienopyrimidine derivatives?
- Xenograft tumor models : Compounds like 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (29) reduce tumor growth by >50% at 10 mg/kg via MAP4K4 inhibition, confirmed by phospho-proteomic analysis .
- Pharmacokinetic profiling : Assess oral bioavailability (%F > 30) and half-life (t1/2 > 4 hours) to prioritize candidates for preclinical development .
Q. How is microwave irradiation applied to accelerate thienopyrimidine synthesis?
- Dimroth rearrangement : Heating N,N-dimethylformamidines with anilines at 150°C for 20 minutes under microwave irradiation yields benzo[b]thieno[3,2-d]pyrimidin-4-amines with >80% purity, reducing reaction times from hours to minutes .
Q. What analytical challenges arise in evaluating thienopyrimidine derivatives for antiparasitic activity?
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) identify compounds susceptible to CYP450-mediated degradation. Derivatives with 2-phenoxyethylamine substituents show improved stability (t1/2 > 60 minutes) .
- Resistance profiling : Cross-testing against Plasmodium falciparum strains with mutations in target enzymes (e.g., tRNA synthetases) identifies resistance liabilities .
Methodological Considerations
- Contradictions in data : Discrepancies in kinase inhibition profiles (e.g., CK1 vs. CLK1 selectivity) may arise from assay conditions (e.g., ATP concentrations) or protein isoform variants .
- Scaling synthesis : Transitioning from microwave vials to continuous flow reactors improves yield (>90%) and reproducibility for gram-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
